molecular formula C7H3ClN2O3S B3114020 5-Chloro-6-nitro-1,3-benzoxazole-2-thiol CAS No. 199293-10-2

5-Chloro-6-nitro-1,3-benzoxazole-2-thiol

Cat. No.: B3114020
CAS No.: 199293-10-2
M. Wt: 230.63 g/mol
InChI Key: WIXQCWJAPLYTMK-UHFFFAOYSA-N
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Description

5-Chloro-6-nitro-1,3-benzoxazole-2-thiol is a heterocyclic compound that belongs to the benzoxazole family. This compound is characterized by the presence of a chlorine atom at the 5th position, a nitro group at the 6th position, and a thiol group at the 2nd position of the benzoxazole ring. It is known for its diverse applications in medicinal chemistry, particularly due to its potential biological activities.

Mechanism of Action

Target of Action

The primary targets of 5-Chloro-6-nitro-1,3-benzoxazole-2-thiol are various enzymes or proteins such as DNA topoisomerases , protein kinases , histone deacetylases , cyclooxygenases , cholinesterases , and β-tubulin . These targets play crucial roles in cellular processes and pathways, and their inhibition or activation can lead to significant changes in cellular function.

Mode of Action

This compound interacts with its targets through non-covalent interactions . The planar benzene ring of the compound can form π-π stacking or π-cation interaction with the host molecule, whereas the 1-oxygen and 3-nitrogen of the oxazole moiety are hydrogen bond acceptors . These interactions can inhibit or activate the target proteins, leading to changes in their function.

Biochemical Pathways

The compound affects various biochemical pathways through its interaction with the target proteins. For instance, it can inhibit DNA topoisomerases, which are involved in the pathway of cancer formation and proliferation . It can also inhibit β-tubulin, a protein involved in cell division .

Result of Action

The molecular and cellular effects of this compound’s action depend on the specific target and pathway affected. For example, inhibition of DNA topoisomerases can lead to DNA damage and cell death, potentially resulting in anti-cancer effects . Similarly, inhibition of β-tubulin can disrupt cell division, which may also have anti-cancer effects .

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the compound should be stored in a cool place and kept tightly closed in a dry and well-ventilated place . Avoiding contact with skin and eyes, formation of dust and aerosols, and providing appropriate exhaust ventilation at places where dust is formed are recommended .

Biochemical Analysis

Biochemical Properties

Benzoxazole derivatives have been shown to interact with various enzymes, proteins, and other biomolecules . The nature of these interactions often involves hydrogen bonding, given the presence of nitrogen and oxygen atoms in the benzoxazole ring .

Cellular Effects

Benzoxazole derivatives have been reported to exhibit antimicrobial and antifungal activities . These compounds may influence cell function by disrupting cell signaling pathways, altering gene expression, or affecting cellular metabolism .

Molecular Mechanism

The molecular mechanism of action of 5-Chloro-6-nitro-1,3-benzoxazole-2-thiol is not well-defined. Benzoxazole derivatives have been shown to exert their effects at the molecular level through various mechanisms, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .

Temporal Effects in Laboratory Settings

Benzoxazole derivatives have been synthesized and evaluated for their pharmacological activities . Information on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies would be valuable but is currently lacking.

Dosage Effects in Animal Models

The effects of this compound at different dosages in animal models have not been reported. Studies on benzoxazole derivatives have shown that these compounds can exhibit biological activity, but the specific effects can vary depending on the dosage .

Metabolic Pathways

Benzoxazole derivatives can interact with various enzymes and cofactors, potentially affecting metabolic flux or metabolite levels .

Transport and Distribution

The planar structure of benzoxazole derivatives allows them to interact efficiently with biological targets, which could influence their localization or accumulation .

Subcellular Localization

The presence of specific targeting signals or post-translational modifications could direct it to specific compartments or organelles .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Chloro-6-nitro-1,3-benzoxazole-2-thiol typically involves the reaction of 2-amino-4-chloro-5-nitrophenol with carbon disulfide. The reaction is carried out under basic conditions, often using potassium hydroxide as a base. The intermediate product formed undergoes cyclization to yield the desired benzoxazole derivative .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented. the general approach involves large-scale synthesis using similar reaction conditions as in laboratory synthesis, with optimizations for yield and purity. The use of continuous flow reactors and advanced purification techniques may be employed to enhance production efficiency.

Chemical Reactions Analysis

Types of Reactions

5-Chloro-6-nitro-1,3-benzoxazole-2-thiol undergoes various chemical reactions, including:

    Oxidation: The thiol group can be oxidized to form disulfides.

    Reduction: The nitro group can be reduced to an amino group under suitable conditions.

    Substitution: The chlorine atom can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide or other oxidizing agents.

    Reduction: Catalytic hydrogenation or metal hydrides.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: Disulfide derivatives.

    Reduction: Amino derivatives.

    Substitution: Various substituted benzoxazole derivatives depending on the nucleophile used.

Scientific Research Applications

Comparison with Similar Compounds

Similar Compounds

    5-Chloro-6-nitro-1,3-benzoxazol-2-one: Similar structure but lacks the thiol group.

    6-Chloro-2-hydrazino-1,3-benzoxazole: Contains a hydrazino group instead of a nitro group.

    2-Mercapto-5-nitro-1,3-benzoxazole: Similar structure but with a mercapto group at the 2nd position.

Uniqueness

5-Chloro-6-nitro-1,3-benzoxazole-2-thiol is unique due to the presence of both a thiol and a nitro group, which confer distinct chemical reactivity and biological activity. The combination of these functional groups allows for diverse chemical modifications and potential therapeutic applications.

Properties

IUPAC Name

5-chloro-6-nitro-3H-1,3-benzoxazole-2-thione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H3ClN2O3S/c8-3-1-4-6(13-7(14)9-4)2-5(3)10(11)12/h1-2H,(H,9,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WIXQCWJAPLYTMK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C2C(=CC(=C1Cl)[N+](=O)[O-])OC(=S)N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H3ClN2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

230.63 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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